N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-13(10-5-2-1-3-6-10)15-14-17-16-12(19-14)9-11-7-4-8-20-11/h4,7-8,10H,1-3,5-6,9H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXWCHHPNYZCFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(O2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring is first functionalized to introduce the necessary reactive groups. Subsequent steps involve the formation of the oxadiazole ring and the attachment of the cyclohexanecarboxamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted oxadiazole or cyclohexanecarboxamide derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide has shown potential as a biological probe. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine: This compound has been investigated for its pharmacological properties. It may exhibit antiviral, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological or chemical context.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their properties are summarized below:
Key Comparative Insights
Substituent Effects on Bioactivity: Thiophene vs. Benzofuran derivatives (e.g., 2a) exhibit antimicrobial activity due to extended conjugation . Cyclohexanecarboxamide vs. Benzamide: The cyclohexane group in the target compound increases lipophilicity (logP ~2.8 predicted) compared to LMM5/LMM11’s benzamide (logP ~3.5), which may reduce solubility but enhance blood-brain barrier penetration .
Synthetic Accessibility :
- The target compound’s oxadiazole core is typically synthesized via cyclization of thiosemicarbazides or oxidative cyclization of diacylhydrazines, similar to methods used for LMM5/LMM11 .
- Thiadiazole analogs like 5Fd require thiocarboxamide intermediates, which are less common in oxadiazole chemistry .
Biological Activity
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound features a thiophene ring and an oxadiazole moiety, which are known for their pharmacological effects. The molecular formula is with a molecular weight of approximately 246.32 g/mol. Its structure contributes to its electronic properties and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.32 g/mol |
| IUPAC Name | This compound |
Thiophene-based compounds often exhibit a variety of biological effects by interacting with multiple targets within the body. The specific pathways influenced by this compound require further investigation but may include:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Its structural features may contribute to anti-inflammatory activity.
Biological Activity
Research indicates that this compound possesses several promising biological activities:
- Antimicrobial Activity : Studies have shown that thiophene derivatives can exhibit antimicrobial properties against various pathogens.
- Anticancer Activity : Molecular docking studies have indicated that derivatives of the oxadiazole moiety can act as cyclin-dependent kinase 2 (CDK-2) inhibitors, which are crucial in cell cycle regulation. For instance, two derivatives from related studies demonstrated significant binding affinity to CDK-2 with docking scores of -10.654 and -10.169 kcal/mol, suggesting strong potential as anti-proliferative agents .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways is being explored, with thiophene derivatives often linked to reduced inflammation.
Case Study 1: Antiproliferative Activity
A study involving nine 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amines evaluated their potential as CDK-2 inhibitors. The results showed promising docking scores and favorable pharmacokinetic properties based on the Swiss-ADME tool .
Case Study 2: Antimicrobial Testing
In vitro testing demonstrated that compounds containing the thiophene and oxadiazole structures exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could be developed into a therapeutic agent for bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
